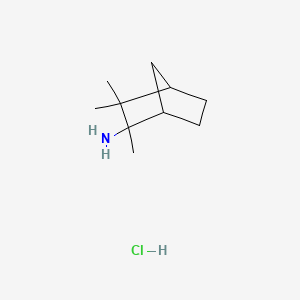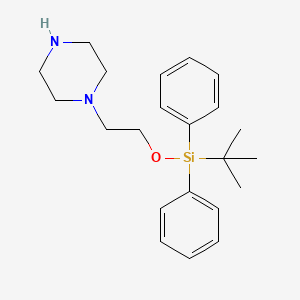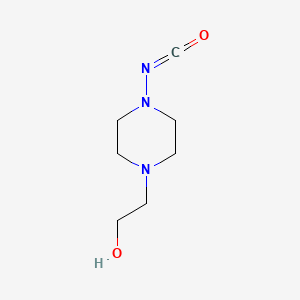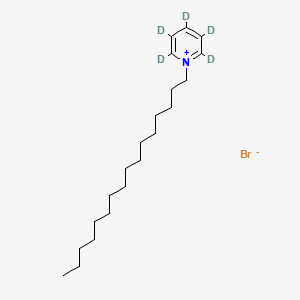
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is a chemical compound with the molecular formula C12H13NO4. It is commonly referred to as DMAA-d6 and is used in scientific research to study the mechanism of action and physiological effects of certain drugs. DMAA-d6 is a deuterated derivative of 4-Hydroxy Phenylacetic Acid (4-HPAA), which is a metabolite of the neurotransmitter dopamine. DMAA-d6 is synthesized using a specific method, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mecanismo De Acción
The mechanism of action of DMAA-d6 is not well understood. However, it is believed to be similar to that of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester, which is a metabolite of dopamine. 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is involved in the regulation of dopamine levels in the brain, and it has been suggested that DMAA-d6 may also have a similar role in dopamine regulation.
Efectos Bioquímicos Y Fisiológicos
DMAA-d6 has been shown to have biochemical and physiological effects in various studies. It has been reported to increase the levels of dopamine and other neurotransmitters in the brain, which may have implications for the treatment of certain neurological disorders. DMAA-d6 has also been shown to have antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAA-d6 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also a deuterated derivative, which makes it useful as an internal standard in mass spectrometry analysis. However, DMAA-d6 has certain limitations as well. It is not a naturally occurring compound, and its physiological effects may not be representative of those of the parent compound, 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester. Additionally, DMAA-d6 may not be suitable for studying the metabolism of drugs that are metabolized by pathways other than those involving 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester.
Direcciones Futuras
There are several future directions for the study of DMAA-d6. One possible direction is to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to study its role in the regulation of dopamine levels in the brain and its potential implications for the development of drugs that target the dopamine system. Additionally, further studies are needed to better understand the mechanism of action and physiological effects of DMAA-d6.
Métodos De Síntesis
DMAA-d6 is synthesized using a method that involves the reaction of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester with dimethylamine-d6 and ethyl chloroformate. The reaction takes place in the presence of a catalyst and a solvent, and the resulting product is purified using chromatography. The synthesis method is reliable and produces high yields of DMAA-d6, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
DMAA-d6 is used in scientific research to study the mechanism of action and physiological effects of certain drugs. It is commonly used as an internal standard in mass spectrometry analysis to quantify the levels of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester and other related compounds in biological samples. DMAA-d6 is also used in drug metabolism studies to investigate the metabolic pathways of drugs that are metabolized to 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester.
Propiedades
Número CAS |
1346603-09-5 |
|---|---|
Nombre del producto |
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester |
Fórmula molecular |
C12H15NO4 |
Peso molecular |
243.292 |
Nombre IUPAC |
[2-[bis(trideuteriomethyl)amino]-2-oxoethyl] 2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3/i1D3,2D3 |
Clave InChI |
QFOYXHSRNCTJOV-WFGJKAKNSA-N |
SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)
![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)

